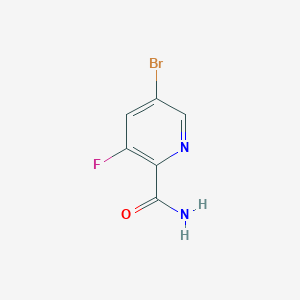

5-Bromo-3-fluoropyridine-2-carboxamide

概要

説明

5-Bromo-3-fluoropyridine-2-carboxamide is an important compound in the field of chemistry due to its wide range of applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. Its molecular formula is C6H4BrFN2O2. It is a versatile compound that can be used in a variety of processes, including synthesis, drug development, and laboratory experiments.

科学的研究の応用

Fluoropyrimidines in Cancer Chemotherapy

Fluoropyrimidines such as 5-FU have been fundamental in treating a range of solid tumors, including those in the colorectal, breast, and gastrointestinal tracts. The antitumor activity of 5-FU, along with its prodrugs like capecitabine, UFT, and S-1, stems from their ability to interfere with DNA synthesis, thereby inhibiting tumor growth. The development of these prodrugs aims to enhance the therapeutic effectiveness of 5-FU while reducing its systemic toxicity, making cancer treatment more manageable and effective (Malet-Martino & Martino, 2002).

Advances in Oral Fluoropyrimidine Prodrugs

The introduction of oral prodrugs of 5-FU, such as capecitabine, represents a significant advance in cancer chemotherapy. These prodrugs are designed to improve patient compliance and quality of life by allowing oral administration while maintaining or enhancing the anticancer efficacy of intravenous 5-FU. They also aim to offer a better safety profile, with specific adverse effects managed through dose adjustments and supportive care (Mikhail, Sun, & Marshall, 2010).

Pharmacogenetics in Treatment Optimization

The efficacy and toxicity of fluoropyrimidine-based treatments, including those potentially related to 5-Bromo-3-fluoropyridine-2-carboxamide, can be influenced by genetic variations in patients. Pharmacogenetic research focuses on identifying genetic markers that can predict treatment response and toxicity, aiming to personalize cancer treatment and improve outcomes. For example, genetic variants in enzymes involved in the metabolism of 5-FU and its prodrugs have been associated with variations in drug efficacy and the risk of adverse reactions, highlighting the importance of genetic testing in treatment planning (Lam, Guchelaar, & Boven, 2016).

作用機序

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties , suggesting that they may influence a variety of biochemical pathways.

Pharmacokinetics

The presence of fluorine in the molecule could potentially influence these properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

特性

IUPAC Name |

5-bromo-3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610571 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669066-90-4 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

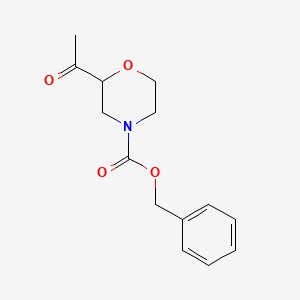

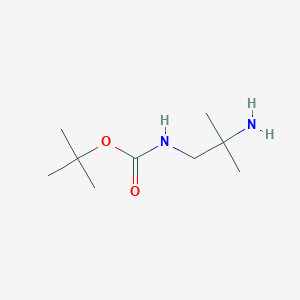

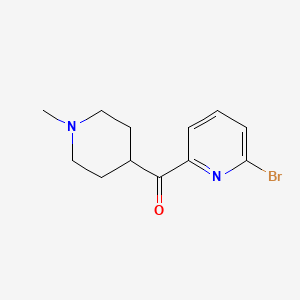

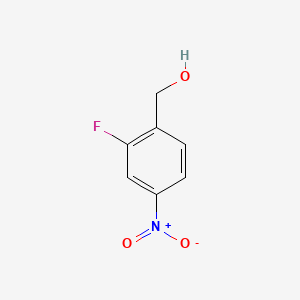

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)